2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
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Description
This compound contains several functional groups including an amino group (-NH2), a phenylamino group (C6H5NH-), a tosyl group (-SO2C6H4CH3), a pyrazol group, and a benzo[d][1,3]dioxol-5-ylmethyl group. These groups could potentially give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of the aromatic rings in the phenylamino and tosyl groups could potentially allow for π-π interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of the amino and tosyl groups, which are both quite reactive. The compound could potentially undergo a variety of reactions, including nucleophilic substitution reactions and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups it contains. For example, the presence of the polar amino and tosyl groups could potentially make the compound soluble in polar solvents .Scientific Research Applications
Antioxidant Activity
Compounds related to 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide, particularly pyrazole-acetamide derivatives, have been studied for their antioxidant activities. Notably, coordination complexes derived from these compounds have demonstrated significant antioxidant properties, as shown by tests like DPPH, ABTS, and FRAP (Chkirate et al., 2019).
Antitumor Activity
Several studies have focused on derivatives of this compound for potential antitumor applications. For instance, novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety have shown promising antitumor activity, with some compounds exhibiting effectiveness surpassing standard drugs like doxorubicin (Alqasoumi et al., 2009). Furthermore, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic rings have been synthesized and screened for antitumor activity, showing considerable efficacy against certain cancer cell lines (Yurttaş et al., 2015).
Anticonvulsant Activity
Compounds structurally similar to this compound have been synthesized and evaluated for anticonvulsant activity. Certain derivatives, especially those with a 1, 2, 4-triazole ring, have shown superior anticonvulsant activity in tests like the maximal electroshock test (Tarikogullari et al., 2010).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a significant focus in scientific research. For example, the determination of pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided insights into the acidity constants and structural aspects of these compounds (Duran & Canbaz, 2013).
Insecticidal Activity
Research has also been conducted on the insecticidal properties of derivatives related to this compound. For instance, a study on heterocycles incorporating a thiadiazole moiety, derived from a similar precursor, evaluated their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S/c1-17-7-10-20(11-8-17)37(33,34)24-25(27)31(30-26(24)29-19-5-3-2-4-6-19)15-23(32)28-14-18-9-12-21-22(13-18)36-16-35-21/h2-13H,14-16,27H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSFZBKZGMHEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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